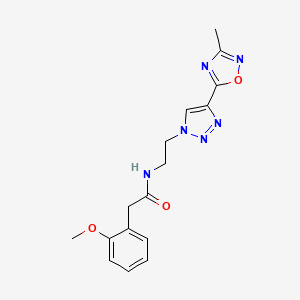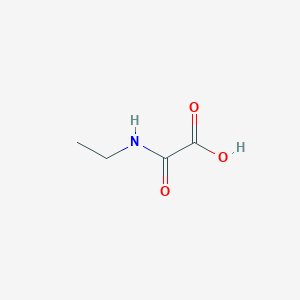
4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a synthetic organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfonamide Formation: The reaction of the brominated benzene with a sulfonamide group.
Thiophene Attachment: The incorporation of the thiophene ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the thiophene ring or other parts of the molecule.
Coupling Reactions: Such as Suzuki-Miyaura coupling, to attach different aromatic or heteroaromatic groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Explored for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(2-methyl-2-(thiophen-2-yl)propyl)benzenesulfonamide: Similar structure but with a different position of the thiophene ring.
4-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide: Chlorine instead of bromine.
N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can influence its reactivity and interactions with biological targets, making it unique compared to its analogs
Propriétés
IUPAC Name |
4-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c1-14(2,11-7-8-19-9-11)10-16-20(17,18)13-5-3-12(15)4-6-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWMRZCBGRAZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2631934.png)


![N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2631941.png)

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
![[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol](/img/structure/B2631944.png)





